molecular formula C11H21FN2O2 B1524631 tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate CAS No. 871022-62-7

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate

Cat. No. B1524631
Key on ui cas rn: 871022-62-7
M. Wt: 232.29 g/mol
InChI Key: QBENUNRDGNUPQJ-UHFFFAOYSA-N
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Patent
US07737163B2

Procedure details

A mixture of N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine (step 3 of Example 15) (4.42 g, 13.1 mmol), NaOH (2.62 g, 65.5 mmol), H2O (9.00 mL) and ethanol (90.0 mL) was refluxed for 15 h and concentrated in vacuo. To the resulting residue were added water and chloroform. The organic layer was separated, dried over magnesium sulfate, and concentrated under reduced pressure. Recrystallization of the resulting solid with hexane-CH2Cl2 afforded a colorless solid 1.77 g (58%) as the titled compound.
Name
N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Yield
58%

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:14][CH2:13][C:12]([CH2:16][NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])([F:15])[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.[OH-].[Na+].O>C(O)C>[C:21]([O:20][C:18]([NH:17][CH2:16][C:12]1([F:15])[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]1)=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:1.2|

Inputs

Step One
Name
N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine
Quantity
4.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)(F)CNC(=O)OC(C)(C)C
Name
Quantity
2.62 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 h
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the resulting residue were added water and chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting solid with hexane-CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC1(CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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